N-(3,4-dimethylphenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
This compound features a quinazolin-2,4-dione core substituted with an ethyl group at position 2. The acetamide moiety is linked to a 3,4-dimethylphenyl group, contributing to its lipophilic character. Key structural attributes include:
- Quinazolinone core: The 2,4-dioxo-3,4-dihydroquinazoline scaffold is a common pharmacophore in medicinal chemistry, often associated with bioactivity.
- Substituents: The 3-ethyl group on the quinazolinone and the 3,4-dimethylphenyl group on the acetamide distinguish it from analogues.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-22-19(25)16-7-5-6-8-17(16)23(20(22)26)12-18(24)21-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGALMXLQGLGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the reaction of the quinazolinone derivative with 3,4-dimethylphenylamine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.
Signal Transduction: The compound could interfere with signal transduction pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
(a) Quinazolinone Derivatives
- N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide () Structural Differences: Replaces the 3-ethyl group with a 3,4,5-trimethoxyphenyl substituent and substitutes the dimethylphenyl acetamide with a 2-chlorobenzyl group. The chlorobenzyl group increases steric bulk compared to dimethylphenyl. Synthesis: Likely involves Ullmann or Buchwald-Hartwig coupling for aryl substitution .
- 2-[6,7-Dimethoxy-3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide () Structural Differences: Incorporates methoxy groups at positions 6 and 7 of the quinazolinone and a 4-ethoxyphenyl acetamide. Impact: Methoxy groups improve solubility but may reduce membrane permeability. The ethoxyphenyl group introduces moderate hydrophobicity.
(b) Non-Quinazolinone Cores
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Structural Differences: Replaces quinazolinone with a pyrazolone core. Impact: The pyrazolone ring may confer different hydrogen-bonding capabilities and conformational flexibility.
Acetamide Substituent Modifications
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Structural Differences: Substitutes the dimethylphenyl group with a 4-chlorophenyl and introduces a triazole-naphthyl moiety.
- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () Structural Differences: Replaces the acetamide’s aryl group with a thiazolidinone-thioether linkage.
Spectroscopic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
